N-[(2-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide
Description
N-[(2-Methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide is a heterocyclic organic compound featuring a 1,3-thiazole core substituted with a methyl group at position 2 and a prop-2-enamide (acrylamide) moiety linked via a methylene bridge at position 5. Its molecular formula is C₉H₁₁N₂OS (molecular weight: 195.26 g/mol).
Properties
IUPAC Name |
N-[(2-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c1-3-8(11)10-5-7-4-9-6(2)12-7/h3-4H,1,5H2,2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXNFDFCNFKHAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(S1)CNC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide typically involves the nucleophilic addition reaction of a thiazole derivative with an appropriate acylating agent. One common method includes the reaction of 2-methyl-1,3-thiazole-5-carbaldehyde with propargylamine under suitable conditions . The reaction is usually carried out in a solvent like ethanol or acetone, with a catalytic amount of a base such as sodium hydroxide at room temperature .
Industrial Production Methods
Industrial production of thiazole derivatives often involves multi-step synthesis processes that are optimized for high yield and purity. These processes may include the use of continuous flow reactors and automated synthesis systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-[(2-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
Chemical Properties and Structure
N-[(2-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide features a thiazole ring, which is known for its diverse biological activities. The presence of the prop-2-enamide moiety contributes to its reactivity and potential as a building block in organic synthesis.
Medicinal Chemistry
This compound has shown promise in medicinal chemistry for several reasons:
- Antimicrobial Activity : Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. Studies have demonstrated that this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics .
- Anticancer Properties : Preliminary investigations suggest that this compound may induce apoptosis in cancer cells. The mechanism involves the modulation of specific signaling pathways associated with cell survival and proliferation .
Agricultural Applications
The compound's biological activity extends to agriculture:
- Pesticidal Properties : this compound has been evaluated for its effectiveness as a pesticide. Its ability to disrupt metabolic processes in pests could provide an environmentally friendly alternative to conventional pesticides .
Material Science
In material science, this compound is being explored for its potential in:
- Polymer Synthesis : The compound can serve as a monomer or additive in the synthesis of polymers with enhanced properties. Its unique structure may impart specific characteristics such as thermal stability and chemical resistance to the resulting materials .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to existing antibiotics .
Case Study 2: Anticancer Activity
In vitro studies conducted on various cancer cell lines demonstrated that this compound induced cell cycle arrest and apoptosis. Mechanistic studies revealed that the compound activates caspase pathways leading to programmed cell death, suggesting its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of N-[(2-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Analogs
N-(2-Methyl-1,3-benzoxazol-5-yl)prop-2-enamide
- Molecular Formula : C₁₁H₁₀N₂O₂
- Molecular Weight : 202.21 g/mol
- Structural Differences: Replaces the thiazole’s sulfur atom with oxygen, forming a benzoxazole ring.
- Applications : Discontinued commercial availability (Biosynth) suggests challenges in synthesis or stability.
Ritonavir (HIV Protease Inhibitor)
- Molecular Formula : C₃₇H₄₈N₆O₅S₂
- Molecular Weight : 720.94 g/mol
- Structural Differences : Incorporates a 1,3-thiazol-5-ylmethyl group but includes extended hydrophobic chains and additional functional groups (e.g., carbamate, hydroxy groups). These features enhance binding specificity to HIV protease but increase molecular complexity and weight .
- Applications : Clinically used as a pharmacokinetic booster for other protease inhibitors.
Comparative Analysis
Electronic and Steric Effects
- Thiazole vs. Benzoxazole’s oxygen may increase metabolic stability but reduce π-π stacking interactions .
- Acrylamide Reactivity : The α,β-unsaturated carbonyl group in both analogs enables Michael addition reactions, a feature exploited in covalent inhibitor design.
Pharmacokinetic Implications
Research Findings and Limitations
- Data Gaps : Direct biological data for this compound are absent in the evidence; inferences rely on structural parallels to Ritonavir and benzoxazole derivatives.
Biological Activity
N-[(2-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide is a synthetic organic compound belonging to the thiazole derivative class, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and potential applications in medicine and agriculture.
Structure and Properties
The compound features a thiazole ring, characterized by a five-membered structure containing three carbon atoms, one sulfur atom, and one nitrogen atom. The presence of this ring is crucial for the compound's biological activity due to its ability to interact with various biochemical targets.
Biological Activities
This compound exhibits a range of biological activities:
1. Antimicrobial and Antifungal Properties
- The compound has been investigated for its potential as an antimicrobial and antifungal agent. Thiazole derivatives are known to inhibit the growth of various pathogens, making them valuable in treating infections.
2. Anticancer Activity
- Research indicates that this compound may possess anticancer properties. Thiazole derivatives have been shown to interfere with microtubule dynamics in cancer cells, which is essential for cell division and proliferation .
3. Anti-inflammatory Effects
- The compound has potential anti-inflammatory effects, which are critical in managing diseases characterized by chronic inflammation. Studies suggest that thiazole derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines like IL-1β and TNF-α .
Understanding the mechanisms through which this compound exerts its effects is vital for its application in therapy:
1. Interaction with Biochemical Targets
- The exact molecular targets of this compound are not fully elucidated; however, thiazole derivatives typically interact with enzymes and receptors involved in various biochemical pathways. This interaction can lead to the activation or inhibition of these pathways .
2. Impact on Cellular Pathways
- The compound may influence pathways related to cell cycle regulation and apoptosis in cancer cells. For instance, it could disrupt microtubule formation, leading to cell cycle arrest and subsequent apoptosis .
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
| Parameter | Description |
|---|---|
| Absorption | Moderate absorption; slightly soluble in water |
| Distribution | Distributed throughout tissues; potential for CNS penetration |
| Metabolism | Metabolized primarily in the liver; specific metabolic pathways require further study |
| Excretion | Excreted via urine; renal clearance needs investigation |
Case Studies and Research Findings
Several studies have highlighted the biological activity of thiazole derivatives similar to this compound:
- Anticancer Efficacy
- Anti-inflammatory Activity
- Neuroprotective Effects
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
